molecular formula C11H11BrN2O2 B3357442 2-(5-Bromo-2-methyl-1H-indol-3-yl)-N-hydroxyacetamide CAS No. 72988-23-9

2-(5-Bromo-2-methyl-1H-indol-3-yl)-N-hydroxyacetamide

Cat. No.: B3357442
CAS No.: 72988-23-9
M. Wt: 283.12 g/mol
InChI Key: KYNOAUGXVPRHIT-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methyl-1H-indol-3-yl)-N-hydroxyacetamide is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methyl-1H-indol-3-yl)-N-hydroxyacetamide typically involves the following steps:

    Bromination: The starting material, 2-methylindole, undergoes bromination to introduce a bromine atom at the 5-position. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Acetylation: The brominated intermediate is then acetylated using acetic anhydride to form 2-(5-bromo-2-methyl-1H-indol-3-yl)acetamide.

    Hydroxylation: Finally, the acetylated product is hydroxylated to introduce the N-hydroxy group, forming the target compound. This step can be achieved using hydroxylamine hydrochloride in the presence of a base like sodium acetate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methyl-1H-indol-3-yl)-N-hydroxyacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atom.

    Hydrolysis: The N-hydroxyacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and bases like potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

  • Substituted indoles
  • Oxo derivatives
  • Reduced indoles
  • Carboxylic acids and amines

Scientific Research Applications

2-(5-Bromo-2-methyl-1H-indol-3-yl)-N-hydroxyacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Materials Science: It is explored for its potential use in organic electronics and as a building block for novel materials.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methyl-1H-indol-3-yl)-N-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The N-hydroxy group can form hydrogen bonds with active site residues, while the indole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylindole: Lacks the N-hydroxyacetamide group, making it less versatile in terms of hydrogen bonding interactions.

    2-Methylindole-3-acetic acid: Contains a carboxylic acid group instead of the N-hydroxyacetamide group, leading to different reactivity and applications.

    N-Hydroxyindole-3-acetamide: Similar structure but without the bromine atom, affecting its electronic properties and reactivity.

Uniqueness

2-(5-Bromo-2-methyl-1H-indol-3-yl)-N-hydroxyacetamide is unique due to the presence of both the bromine atom and the N-hydroxyacetamide group. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(5-bromo-2-methyl-1H-indol-3-yl)-N-hydroxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-6-8(5-11(15)14-16)9-4-7(12)2-3-10(9)13-6/h2-4,13,16H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNOAUGXVPRHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Br)CC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80502133
Record name 2-(5-Bromo-2-methyl-1H-indol-3-yl)-N-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72988-23-9
Record name 2-(5-Bromo-2-methyl-1H-indol-3-yl)-N-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Bromo-2-methyl-1H-indol-3-yl)-N-hydroxyacetamide

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